Rifamycin Sodium

Description

Propriétés

IUPAC Name |

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOFSHPIJOYKSH-NLYBMVFSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46NNaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6998-60-3 (Parent) | |

| Record name | Rifamycin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040208 | |

| Record name | Rifamycin SV sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14897-39-3, 15105-92-7 | |

| Record name | Rifamycin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin SV sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rifamycin, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIFAMYCIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32086GS35Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

basic pharmacological profile of Rifamycin Sodium

An In-depth Technical Guide on the Core Pharmacological Profile of Rifamycin Sodium

Introduction

This compound, a member of the ansamycin class of antibiotics, is a semi-synthetic derivative of Rifamycin SV, which is naturally produced by the bacterium Amycolatopsis mediterranei.[1][2] It is a broad-spectrum antibiotic with potent bactericidal activity, particularly against mycobacteria, making it a cornerstone in the treatment of tuberculosis and other challenging bacterial infections.[1][3] This guide provides a detailed examination of the fundamental pharmacological properties of this compound, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

The antibacterial effect of this compound is rooted in its highly specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[4][5] This enzyme is critical for the transcription of DNA into RNA, an essential step in bacterial protein synthesis.[1]

This compound binds with high affinity to the β-subunit of the prokaryotic RNAP, whereas its affinity for the analogous mammalian enzyme is significantly lower, which accounts for its selective toxicity.[4][5] The binding occurs within the RNA exit tunnel, not at the active site itself.[6] This interaction physically obstructs the path of the elongating RNA transcript once it reaches a length of two to three nucleotides. This process, known as a "steric-occlusion" mechanism, prevents further chain elongation, thereby halting transcription and leading to bacterial cell death.[5][6] This bactericidal action is a key advantage in treating severe infections.[1]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Page loading... [wap.guidechem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Rifamycin - Wikipedia [en.wikipedia.org]

- 6. The Enzymes of the Rifamycin Antibiotic Resistome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Tuberculosis Treatment: A Technical Guide to the Natural Sources and Fermentation of Rifamycin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of rifamycin antibiotic production, exploring its natural origins and the intricacies of its fermentation. We provide a comprehensive overview of the primary microbial sources, detailed fermentation parameters with corresponding yields, and a look into the molecular machinery governing its biosynthesis. This document is designed to be a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and pharmaceutical development, offering both foundational knowledge and practical insights into the production of this critical class of antibiotics.

Natural Sources of Rifamycin Antibiotics

The primary and most well-studied natural producer of rifamycin antibiotics is the Gram-positive bacterium Amycolatopsis mediterranei .[1][2][3][4] This species, originally isolated from a soil sample in a pine forest near St. Raphael, France, has been known by several names, including Streptomyces mediterranei and Nocardia mediterranei.[3][4]

While A. mediterranei remains the cornerstone of industrial rifamycin production, scientific exploration has identified other natural sources, highlighting the biosynthetic potential for this antibiotic family in diverse environments. These include:

-

Other Actinomycetes: Various species of Streptomyces and Micromonospora locustis have also been reported as rifamycin producers.[5]

-

Extreme Environments: A notable discovery is the isolation of a rifamycin-producing strain, Actinomadura sp. TRM71106, from the harsh environment of the Taklamakan Desert.[6]

-

Marine Ecosystems: The marine actinobacterium Salinispora, isolated from a marine sponge, has been identified as a novel source of rifamycins, indicating that marine environments are a promising frontier for discovering new producers of this antibiotic class.[7]

Fermentation of Rifamycin B: A Quantitative Overview

The production of rifamycin B, the precursor to many semi-synthetic derivatives like rifampicin, is achieved through submerged fermentation of Amycolatopsis mediterranei. The yield of rifamycin B is highly dependent on a multitude of factors, including media composition, pH, temperature, aeration, and fermentation strategy. Below are tables summarizing quantitative data from various studies to provide a comparative overview of production parameters and their impact on yield.

Table 1: Fermentation Parameters and Rifamycin B/SV Yields in Batch Culture

| Strain | Fermentation Medium Components | Temperature (°C) | Initial pH | Fermentation Time (days) | Max. Yield (g/L) | Reference |

| A. mediterranei | Glucose (120g/L), Bacto-peptone (10g/L), Yeast extract (5g/L) | 25 | 7.2 | 8 | 1.15 | [3][8] |

| A. mediterranei | F1 medium with 1.8% KNO₃ | 28 | 7.0 | 8 | 2.92 | [3] |

| A. mediterranei U32 | Bennet medium with 80mM KNO₃ | 30 | 7.0 | 6 | ~1.2 (1791.7 µM Rifamycin SV) | [9][10] |

| A. mediterranei M 18 (mutant) | RFB 2244 medium | 28 | 7.3 | 5 | Not specified, but higher than parent | [11] |

Table 2: Impact of Fed-Batch Strategies on Rifamycin B Production

| Strain | Base Medium | Fed-Batch Supplement | Feeding Time | Total Fermentation Time (days) | Max. Yield (g/L) | Reference |

| A. mediterranei NCH | F2m1 | 0.1% Yeast Extract | Day 2 | 8 | 1.95 | [3] |

| A. mediterranei NCH | F2m3 | 5% Glucose Syrup | Day 3 | 10 | 20.9 | [11] |

| A. mediterranei NCH | F2m3 | 1% Glucose | Day 6 and 8 | 10 | 20.9 | [11] |

| A. mediterranei NCH | F2m3 | 0.1% Uracil | Day 2 | 10 | 20.0 | [11] |

| A. mediterranei NCH | F2m3 | Glucose Syrup + Glucose + Uracil | Various | 10 | 24.8 | [11] |

Experimental Protocols

This section provides a synthesized overview of key experimental protocols for the production and analysis of rifamycin B from Amycolatopsis mediterranei.

Strain Maintenance and Inoculum Preparation

-

Maintenance: A. mediterranei strains are typically maintained on agar slants of a suitable medium, such as Bennett's agar, at 4°C and subcultured at regular intervals.[8][11]

-

Inoculum (Seed Culture):

Fermentation

-

Production Medium: The production medium is inoculated with a 5-10% (v/v) of the seed culture.[5][12] The composition of the production medium varies, but generally contains a primary carbon source (e.g., glucose, glucose syrup), a nitrogen source (e.g., soybean meal, peptone, KNO₃), and various mineral salts.[8][10]

-

Fermentation Conditions:

-

Temperature: The optimal temperature for rifamycin B production is typically around 28°C.[12][13]

-

pH: The initial pH of the medium is usually adjusted to 7.0-7.3. During fermentation, the pH tends to decrease.[12][13] For optimal production, pH can be controlled, for instance, at 6.5 for the first 3 days and then at 7.0 thereafter.[11]

-

Aeration: Adequate aeration is crucial. This can be controlled by the agitation speed (e.g., 250 rpm in shake flasks, 500 rpm in fermenters) and the aeration rate (e.g., 1.5 vvm).[8][11] Dissolved oxygen (DO) can also be controlled, for example, at 30% saturation after an initial growth phase.[7]

-

Duration: Fermentation is typically carried out for 5 to 10 days.[3][11]

-

Extraction and Quantification of Rifamycin B

-

Extraction from Fermentation Broth:

-

The fermentation broth is first filtered to separate the mycelia from the supernatant.[12]

-

The pH of the filtrate is adjusted to the acidic range (e.g., pH 2.0-4.0) to enhance the extraction of rifamycin B.[14]

-

The acidified filtrate is then extracted with a water-insoluble organic solvent such as butyl acetate, ethyl acetate, or chloroform.[12][14][15]

-

For further purification, the rifamycin B can be back-extracted from the organic solvent into an aqueous buffer at a pH of 6.5-7.5.[12]

-

The purified rifamycin B can then be precipitated from the aqueous phase by acidification.[12]

-

-

Quantification:

-

A common method for quantifying rifamycin B is spectrophotometry. The reaction involves diluting the antibiotic sample in an acetate buffer (pH 4.63) and measuring the absorbance at 425 nm. A blank containing sodium nitrite is used for comparison.[9]

-

For more specific and sensitive quantification, especially for multiple rifamycin derivatives and their metabolites in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[16]

-

Biosynthesis and Regulatory Pathways

The biosynthesis of rifamycin is a complex process orchestrated by a cluster of genes known as the rif gene cluster. The core of this process is a Type I polyketide synthase (PKS) that assembles the characteristic ansa-chain structure of the antibiotic.[17][18]

The Core Biosynthetic Pathway

The biosynthesis of rifamycin B begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[17][19] The polyketide chain is then elongated through the sequential addition of acetate and propionate units by the modular PKS encoded by the rifA-E genes.[18] The final cyclization to form the macrolactam ring is catalyzed by an amide synthase.[4]

References

- 1. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]

- 2. A feedback regulatory model for RifQ-mediated repression of rifamycin export in Amycolatopsis mediterranei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RifZ (AMED_0655) Is a Pathway-Specific Regulator for Rifamycin Biosynthesis in Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. US3150046A - Antibiotic rifamycin b and method of production - Google Patents [patents.google.com]

- 13. Genome Mining Reveals Rifamycin Biosynthesis in a Taklamakan Desert Actinomycete [mdpi.com]

- 14. [Extraction of rifamycin B from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prediction of Transcription Factors and Their Involvement in Regulating Rifamycin Production in Amycolatopsis mediterranei S699 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

Structural Elucidation of Rifamycin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

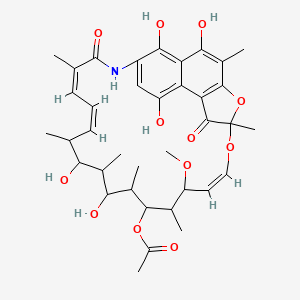

Rifamycin Sodium, the sodium salt of Rifamycin SV, is a prominent member of the ansamycin class of antibiotics. Its complex macrocyclic structure, featuring a naphthoquinone core spanned by an aliphatic ansa chain, has been a subject of extensive study. The precise determination of its three-dimensional architecture and electronic properties is crucial for understanding its mechanism of action, developing new derivatives with improved efficacy, and ensuring quality control in pharmaceutical manufacturing. This technical guide provides an in-depth overview of the methodologies employed in the structural elucidation of this compound, presenting key data in a structured format and detailing the experimental protocols.

Core Structure and Physicochemical Properties

This compound is a complex molecule with the chemical formula C37H46NNaO12.[1] Its structure is characterized by a chromophoric naphthoquinone nucleus and a long aliphatic bridge, forming a macrocyclic lactam.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C37H46NNaO12 | [1] |

| Molecular Weight | 719.7 g/mol | [1] |

| IUPAC Name | sodium;[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(28),2,4,9,19,21,25-heptaen-27-olate] | |

| CAS Number | 14897-39-3 | [1] |

| Appearance | Orange-red crystalline powder |

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

Table 2: Representative ¹H NMR Chemical Shifts for Rifamycin SV (a closely related precursor)

Note: The following data is for Rifamycin SV and serves as a close approximation for this compound. Chemical shifts can vary slightly based on solvent and salt form.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.9 | s |

| H-17 | ~6.7 | d |

| H-28 | ~6.4 | dd |

| H-29 | ~6.0 | d |

| OCH₃ | ~3.0 | s |

| Acetyl CH₃ | ~2.0 | s |

| Ansa Chain CH₃ groups | 0.7 - 2.3 | m |

Table 3: Representative ¹³C NMR Chemical Shifts for a Rifamycin Derivative

Note: This data is for a Rifamycin derivative and provides an illustrative example of the chemical shifts.

| Carbon | Chemical Shift (ppm) |

| C=O (amide) | ~172.3 |

| C=O (quinone) | ~185.1, 184.5 |

| C=O (ester) | ~171.0 |

| Aromatic/Olefinic C | 108.4 - 149.0 |

| Ansa Chain C | 9.4 - 76.6 |

| OCH₃ | ~55.9 |

| Acetyl CH₃ | ~20.9 |

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean, dry 5 mm NMR tube.

-

For ¹H NMR, the concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans. For ¹³C and 2D NMR, a more concentrated sample may be required.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ansa chain and aromatic system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

-

-

-

Data Processing and Analysis:

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce connectivity.

-

Correlate the cross-peaks in the 2D spectra to build up the molecular structure piece by piece.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers valuable clues about its structure. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing rifamycins.[2]

Table 4: Key Mass Spectrometric Data for this compound

| Ion | m/z (observed) | Interpretation |

| [M+H]⁺ | 698.3 | Protonated molecule (Rifamycin SV) |

| [M+Na]⁺ | 720.3 | Sodiated molecule (Rifamycin SV) |

| [M-H]⁻ | 696.3 | Deprotonated molecule (Rifamycin SV) |

Note: The observed m/z values correspond to Rifamycin SV, the active moiety of this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrumentation:

-

A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

-

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ions.

-

Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.

-

-

Data Analysis:

-

Determine the elemental composition from the accurate mass measurement of the molecular ion.

-

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can be pieced together to confirm the structure of different parts of the molecule.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

Table 5: Crystallographic Data for Sodium Rifamycin SV

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.061 |

| b (Å) | 13.936 |

| c (Å) | 24.731 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

-

Crystallization:

-

Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). A common method is the slow evaporation of a concentrated solution.

-

-

Crystal Mounting and Data Collection:

-

Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Determine the unit cell parameters and space group from the diffraction pattern.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

-

Structure Refinement:

-

Refine the atomic positions and thermal parameters of the model against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

-

The final refined structure provides accurate atomic coordinates, bond lengths, bond angles, and other geometric parameters.

-

Visualization of Methodologies

The following diagrams illustrate the workflow for the structural elucidation of this compound and the logical relationships between the different analytical techniques.

Caption: Workflow for the structural elucidation of this compound.

Caption: Logical relationship of analytical techniques in structure determination.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry confirms the elemental composition and aids in substructure identification, and single-crystal X-ray diffraction offers the definitive three-dimensional structure. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals involved in the study and development of this important antibiotic.

References

Methodological & Application

Application Note: Quantification of Rifamycin Sodium in Human Plasma by HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Rifamycin Sodium in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of this compound. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and UV detection. This method has been demonstrated to be simple, accurate, precise, and suitable for routine analysis.

Introduction

This compound, a key antibiotic in the rifamycin group, is widely used in the treatment of various bacterial infections, most notably tuberculosis. Accurate measurement of its concentration in plasma is crucial for optimizing therapeutic regimens, ensuring efficacy, and minimizing potential toxicity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and cost-effective analytical solution for this purpose. This document provides a comprehensive protocol for the quantification of this compound in human plasma, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

Materials and Reagents

-

This compound (Reference Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Trichloroacetic Acid

-

Potassium Dihydrogen Phosphate

-

Citric Acid

-

Ultrapure Water (Milli-Q or equivalent)

-

Human Plasma (Drug-free)

Instrumentation

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Chromatographic Conditions

A summary of typical chromatographic conditions is provided in Table 1.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Methanol: Acetonitrile: 0.075mol/L Potassium Dihydrogen Phosphate: 1.0mol/L Citric Acid (33:33:31:4 v/v/v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Detection Wavelength | 339 nm[1] or 254 nm[2] |

| Column Temperature | Ambient |

| Internal Standard | Rifamycin[1] or Papaverine Hydrochloride[3] (Optional but recommended) |

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or ultrapure water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[1]

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 0.16, 0.31, 1.51, 4.68, 7.56, and 37.80 µg/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 1.67, and 41.79 μg/mL).[1]

Sample Preparation (Protein Precipitation)

-

Pipette 500 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add 1 mL of a precipitation agent like trichloroacetic acid or acetonitrile.[1][4]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Inject a 10 µL aliquot of the supernatant into the HPLC system.[2]

Method Validation Summary

The described HPLC-UV method has been validated according to international guidelines, demonstrating its reliability for the intended application. A summary of the validation parameters is presented in Table 2.

| Validation Parameter | Result |

| Linearity Range | 0.16 - 37.80 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999[4] |

| Lower Limit of Quantification (LLOQ) | 0.31 µg/mL[1] |

| Intra-day Precision (CV%) | < 15% |

| Inter-day Precision (CV%) | < 15% |

| Accuracy (Bias %) | Within ±15%[1] |

| Recovery | 97.3 - 99.6%[1] |

| Stability (Freeze-thaw, Short-term) | Stable[1] |

Experimental Workflow and Validation Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the key method validation parameters.

Caption: Experimental workflow for this compound quantification.

Caption: Key parameters for method validation.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The straightforward protein precipitation sample preparation and isocratic elution make it suitable for high-throughput analysis in a research or clinical laboratory setting. The method has been shown to be linear, sensitive, accurate, and precise, meeting the requirements for pharmacokinetic and therapeutic drug monitoring studies.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of rifampicin in human plasma and blood spots by high performance liquid chromatography with UV detection: a potential method for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatographic assay for two rifamycin-derived hypocholesterolemic agents in liver and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Rifamycin Sodium in Mycobacterium tuberculosis Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Rifamycin Sodium and its derivatives in Mycobacterium tuberculosis (Mtb) cell culture models. The protocols outlined below are essential for assessing the antimicrobial activity, intracellular efficacy, and potential synergistic interactions of this important class of antibiotics.

Introduction to this compound and its Derivatives

This compound, belonging to the ansamycin group of antibiotics, is a potent inhibitor of bacterial DNA-dependent RNA polymerase.[1][2][3][4][5] It binds specifically to the β-subunit of the prokaryotic RNA polymerase, thereby blocking the elongation of messenger RNA and halting protein synthesis, which ultimately leads to bacterial cell death.[1][2][3][] This mechanism is highly selective for bacterial RNA polymerase, minimizing toxicity to mammalian cells.[1][2]

Rifamycins, including the well-known derivatives Rifampicin (Rifampin), Rifabutin, and Rifapentine, are cornerstone drugs in the treatment of tuberculosis.[2][7][8][9] They are effective against both actively replicating and persistent Mtb bacilli, and their lipophilic nature allows for effective penetration into host cells, such as macrophages, to target intracellular bacteria.[1][]

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro activity of Rifamycin derivatives against Mycobacterium tuberculosis and other mycobacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of Rifamycins against Mycobacterium spp.

| Compound | Mycobacterium Strain | MIC (mg/L) | Reference |

| Rifampicin | M. tuberculosis H37Ra | 0.03 | [10] |

| Rifampicin | M. abscessus (reference strain) | >32 | [11] |

| Rifampicin | M. avium complex (clinical isolates) | MIC90: ≤2.0 | [12] |

| Rifabutin | M. avium complex (clinical isolates) | MIC90: ≤0.125 | [12] |

| Rifapentine | M. avium complex (clinical isolates) | MIC90: ≤2.0 | [12] |

| Rifamycin SV derivative (T9) | RIF-resistant M. tuberculosis | Lower than Rifampicin | [13] |

| Rifamycin SV derivative (T9) | M. avium complex | MIC90: ≤0.125 | [13] |

Table 2: 50% Inhibitory Concentrations (IC50) of Rifamycins against M. tuberculosis

| Compound | Mtb Strain (rpoB mutation) | IC50 (µg/mL) | Notes | Reference |

| Rifampicin | Wildtype | - | - | - |

| Rifampicin | D435V | Increased vs. Wildtype | Lesser increase than S450L | [14] |

| Rifabutin | D435V | Increased vs. Wildtype | Lesser increase than S450L | [14] |

| Rifampicin | S450L | Increased vs. Wildtype | Greater increase than D435V | [14] |

| Rifabutin | S450L | Increased vs. Wildtype | Greater increase than D435V | [14] |

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv or clinical isolates)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

This compound (or derivative) stock solution (e.g., 1 mg/mL in DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer or resazurin-based viability indicator

Procedure:

-

Prepare a twofold serial dilution of the this compound stock solution in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the drug dilutions.

-

Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

Determine the MIC by visual inspection for the lowest drug concentration that inhibits visible bacterial growth or by measuring absorbance at 600 nm. Alternatively, a resazurin-based assay can be used to assess viability.

Protocol for Intracellular Activity in Macrophage Cell Culture

This protocol assesses the efficacy of this compound against M. tuberculosis residing within macrophages.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Mycobacterium tuberculosis strain

-

This compound stock solution

-

Gentamicin or Amikacin solution

-

Sterile water for cell lysis

-

Middlebrook 7H10 or 7H11 agar plates

Procedure:

-

Seed THP-1 cells in a 24-well plate and differentiate into macrophages by incubating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

-

Infect the differentiated macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 2:1 (bacteria to macrophage) for 4 hours.[11]

-

Wash the cells three times with PBS to remove extracellular bacteria.

-

Treat the infected macrophages with a medium containing a high concentration of an aminoglycoside (e.g., 250 µg/mL amikacin) for 2 hours to kill any remaining extracellular bacteria.[11]

-

Wash the cells again and add fresh medium containing serial dilutions of this compound.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 24, 48, 72 hours). Replenish the drug-containing medium daily.[11]

-

At each time point, lyse the macrophages with sterile water to release intracellular bacteria.

-

Prepare serial dilutions of the lysate and plate on 7H10 or 7H11 agar to determine the number of viable bacteria (CFU/mL).

-

Calculate the reduction in intracellular bacterial load compared to the untreated control.

Protocol for Cytotoxicity Assay

This protocol determines the cytotoxicity of this compound on the host macrophage cell line using an MTT assay.

Materials:

-

Differentiated THP-1 macrophages in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed and differentiate THP-1 cells in a 96-well plate as described in the intracellular activity protocol.

-

Add serial dilutions of this compound to the cells and incubate for 24, 48, or 72 hours.[15]

-

Include a positive control for cytotoxicity (e.g., 20% DMSO) and a negative control (medium only).[15]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[15]

-

Remove the medium and add 100-200 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Visualization of Experimental Workflows and Signaling Pathways

Mechanism of Action of this compound

Caption: Mechanism of this compound action on M. tuberculosis.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow for Intracellular Activity Assay

Caption: Workflow for assessing intracellular activity in macrophages.

Synergistic Interactions

Rifamycins are typically used in combination with other antibacterial drugs to prevent the emergence of resistance.[2] Studies have shown synergistic effects when combined with other anti-tuberculosis agents. For instance, combinations of Pasiniazid (Pa) with Rifapentine (RFP) or Rifabutin (RFB) have demonstrated higher synergistic activity against drug-resistant Mtb strains compared to the standard combination of Isoniazid (INH) and Rifampicin (RIF).[16] Furthermore, the combination of Rifampicin, Isoniazid, and Levofloxacin has shown significant synergism against drug-resistant isolates.[17] The evaluation of such combinations is crucial for developing more effective and shorter treatment regimens for tuberculosis.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Rifamycin - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 7. Rifamycins, Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rifamycins, Alone and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Rifampicin and rifabutin resistance in 1000 Mycobacterium tuberculosis clinical isolates | bioRxiv [biorxiv.org]

- 15. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application of Rifamycin Sodium in the Treatment of Non-Tuberculous Mycobacterial Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a wide range of infections in humans, particularly chronic pulmonary disease that can be challenging to treat due to intrinsic resistance to many antibiotics. Rifamycin sodium, a member of the rifamycin class of antibiotics, is a cornerstone of therapy for many mycobacterial infections, including tuberculosis. Its role in the management of NTM infections is significant, although efficacy varies by NTM species. This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with this compound and its derivatives against NTM.

Mechanism of Action

This compound exerts its bactericidal effect by specifically targeting the bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] It binds to the β-subunit of the RNAP, creating a steric block that prevents the elongation of the messenger RNA (mRNA) transcript.[1][2] This inhibition of transcription halts the synthesis of essential bacterial proteins, ultimately leading to cell death.[1][3] The high specificity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart contributes to its favorable therapeutic index.[1][2]

Resistance to rifamycins in NTM can arise through mutations in the rpoB gene, which encodes the β-subunit of RNAP. These mutations alter the drug's binding site, reducing its inhibitory effect.[1]

Data Presentation: In Vitro Susceptibility of NTM to Rifamycin Derivatives

The in vitro activity of rifamycin derivatives against various NTM species is a critical determinant of their potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from a study evaluating rifampin, rifapentine, rifaximin, and rifabutin against a large number of clinical NTM isolates.[4][5] The MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Table 1: MIC of Rifamycin Derivatives against Clinical NTM Isolates (μg/mL) [4][5]

| NTM Species (No. of Isolates) | Antibiotic | MIC Range | MIC50 | MIC90 |

| M. avium complex (MAC) (155) | Rifampin | 0.25 - >64 | 16 | 32 |

| Rifapentine | 0.125 - >64 | 8 | 16 | |

| Rifaximin | 1 - >64 | 64 | >64 | |

| Rifabutin | ≤0.062 - 4 | 0.5 | 1 | |

| M. abscessus complex (105) | Rifampin | 0.25 - >64 | 32 | >64 |

| Rifapentine | 0.125 - >64 | 64 | >64 | |

| Rifaximin | 1 - >64 | >64 | >64 | |

| Rifabutin | ≤0.062 - 32 | 8 | 16 | |

| M. kansasii (51) | Rifampin | ≤0.062 - 2 | 0.25 | 0.5 |

| Rifapentine | ≤0.062 - 1 | 0.125 | 0.25 | |

| Rifaximin | ≤0.062 - 64 | 4 | 8 | |

| Rifabutin | ≤0.062 - 0.25 | ≤0.062 | ≤0.062 |

Table 2: MIC of Rifamycin Derivatives against Macrolide- and Aminoglycoside-Resistant NTM Isolates (μg/mL) [4]

| Resistant NTM Isolates | Antibiotic | MIC Range | MIC50 | MIC90 |

| Macrolide-Resistant (57) | Rifabutin | ≤0.062 - 16 | 1 | 16 |

| Aminoglycoside-Resistant (44) | Rifabutin | ≤0.062 - 16 | 2 | 16 |

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for NTM.[4][6][7][8]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against NTM isolates.

Materials:

-

96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

For fastidious NTM (e.g., MAC), supplement CAMHB with 5% oleic acid-albumin-dextrose-catalase (OADC)

-

This compound stock solution

-

NTM isolates

-

0.5 McFarland turbidity standard

-

Sterile saline with 0.05% Tween 80

-

Sterile glass beads

-

Vortex mixer

-

Spectrophotometer or nephelometer

-

Incubator

-

Adhesive plate seals

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in CAMHB (or CAMHB with OADC) in the microtiter plates to achieve the desired final concentration range (e.g., 0.062 to 64 µg/mL).[9]

-

The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Culture NTM isolates on appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.

-

Harvest colonies and transfer to a tube containing sterile saline with Tween 80 and glass beads.

-

Vortex vigorously to create a homogeneous suspension and break up clumps. Allow large clumps to settle.

-

Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using a spectrophotometer or nephelometer. This corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Dilute the adjusted inoculum 1:100 in broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Seal the plates with an adhesive seal to prevent evaporation.

-

Incubate the plates at the optimal temperature for the specific NTM species (e.g., 30°C for M. marinum, 37°C for most other species).

-

Incubation duration varies by species: 3-5 days for rapidly growing mycobacteria (RGM) and 7-14 days for slowly growing mycobacteria (SGM).[7] For detection of inducible macrolide resistance in M. abscessus, incubation may be extended to 14 days.[7]

-

-

Reading and Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the NTM isolate.

-

Growth is determined by visual inspection for turbidity or a pellet at the bottom of the well.

-

Compare the growth in the antibiotic-containing wells to the growth control well.

-

References

- 1. goldbio.com [goldbio.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. trekds.com [trekds.com]

- 7. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Activity of rifapentine against Mycobacterium avium infection in beige mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Effects of Rifamycin Sodium in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Combination therapy, utilizing the synergistic effects of multiple antibiotics, has emerged as a critical strategy to combat these resilient pathogens. Rifamycin Sodium, a potent bactericidal antibiotic, has demonstrated significant synergistic potential when combined with other antimicrobial agents. This document provides detailed application notes on notable synergistic combinations of this compound and protocols for in vitro synergy testing.

This compound, often referred to as rifampicin, functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby suppressing RNA synthesis and leading to cell death.[1][2] Its efficacy, however, can be compromised by the rapid emergence of resistance when used as monotherapy.[3] Combining rifampicin with other antibiotics can not only broaden the spectrum of activity but also prevent the development of resistance and, in many cases, produce a synergistic killing effect greater than the sum of the individual agents.[4]

Synergistic Combinations of this compound: Quantitative Data

The following tables summarize the quantitative data from various studies investigating the synergistic effects of this compound in combination with other antibiotics against clinically relevant bacterial strains.

Table 1: this compound and Daptomycin Synergy against Staphylococcus aureus

| Bacterial Strain | Synergy Assessment Method | Key Findings | Reference |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Checkerboard Assay | Synergy (FICI ≤ 0.5) was observed in 75% of clinical isolates from patients with complex deep MRSA infections.[5] | [5] |

| MRSA (Prosthetic Joint Infection Model) | In vivo rabbit model | Combination therapy was significantly more effective than monotherapy and prevented the emergence of daptomycin-resistant strains.[6] | [6] |

| Vancomycin-Intermediate S. aureus (VISA) | Time-Kill Assay | Synergy was demonstrated in one of three VISA strains tested.[7] | [7] |

| Clinical S. aureus isolates (MSSA and MRSA) | Checkerboard Assay | Additive effects (FICI between 1.00 and 1.25) were observed, with no antagonism found in 58 isolates.[8] | [8] |

Table 2: this compound and Colistin Synergy against Gram-Negative Bacteria

| Bacterial Strain | Synergy Assessment Method | Key Findings | Reference |

| Multidrug-Resistant Acinetobacter baumannii | Time-Kill and Checkerboard Assays | Synergy was demonstrated in 63% of isolates, with no antagonism observed.[9] | [9] |

| Colistin-Resistant Pseudomonas aeruginosa | Checkerboard Assay | Strong synergism was observed with a Fractional Inhibitory Concentration Index (FICI) pointing to a potent combined effect.[10] | [10] |

| Carbapenem-Resistant Acinetobacter baumannii | In vivo (Ventilator-Associated Pneumonia) | The combination group showed a shorter time to microbiological clearance.[11] | [11] |

Table 3: Other Notable Synergistic Combinations with this compound

| Combination Antibiotic | Bacterial Strain | Synergy Assessment Method | Key Findings | Reference |

| Gentamicin | Staphylococcus aureus | Time-Kill Assay | Synergy was observed in 68% of the 50 strains tested.[7] | [7] |

| Cefotaxime | Multidrug-Resistant E. coli and K. pneumoniae | In vitro assays | The combination exhibited a significant inhibitory effect.[12] | [12] |

| Tetracycline | Multidrug-Resistant E. coli and K. pneumoniae | In vitro assays | The combination displayed potent antimicrobial activity.[12] | [12] |

| Moxifloxacin | Mycobacterium tuberculosis | Hollow-Fiber Infection Model | The combination was synergistic for the suppression of resistance.[13] | [13] |

Mechanisms of Synergy

The synergistic interaction between this compound and other antibiotics is often attributed to complementary mechanisms of action. A well-documented example is the combination of rifampicin and colistin against Gram-negative bacteria. Colistin, a polymyxin antibiotic, disrupts the integrity of the bacterial outer membrane. This disruption facilitates the entry of the larger rifampicin molecule into the bacterial cell, allowing it to reach its intracellular target, the RNA polymerase.

Experimental Protocols

Accurate assessment of antibiotic synergy is paramount in preclinical research. The two most widely used in vitro methods are the checkerboard assay and the time-kill assay.[14][15]

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[16]

Methodology:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent. Perform serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Checkerboard Setup: In a 96-well microtiter plate, dispense increasing concentrations of this compound along the x-axis and increasing concentrations of the second antibiotic along the y-axis.[17][18] The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate. Include wells for growth control (no antibiotic) and sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Calculation of the Fractional Inhibitory Concentration Index (FICI):

-

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

-

FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

-

FICI = FIC of Drug A + FIC of Drug B

-

-

Interpretation of Results:

Time-Kill Assay Protocol

The time-kill assay evaluates the bactericidal activity of an antibiotic combination over time.

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Experimental Setup: Prepare tubes containing:

-

Growth control (no antibiotic)

-

This compound alone (at a specific concentration, e.g., 0.5x MIC)

-

Second antibiotic alone (at a specific concentration, e.g., 0.5x MIC)

-

Combination of this compound and the second antibiotic (at the same concentrations as above)

-

-

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.[19]

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Count the number of colonies (CFU/mL) on each plate and plot the log10 CFU/mL versus time.

-

Interpretation of Results:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.[20][21]

-

Indifference: A < 2-log10 change in CFU/mL for the combination compared to the most active single agent.[21]

-

Antagonism: A ≥ 2-log10 increase in CFU/mL for the combination compared to the most active single agent.[21]

-

Conclusion

The combination of this compound with other antibiotics represents a promising strategy to overcome antibiotic resistance and improve clinical outcomes, particularly for challenging infections caused by MDR pathogens. The synergistic interactions observed with agents like daptomycin and colistin highlight the potential of this approach. The provided protocols for checkerboard and time-kill assays offer standardized methods for the in vitro evaluation of antibiotic synergy, which is a crucial step in the discovery and development of novel combination therapies. Further research, including in vivo studies and clinical trials, is essential to fully elucidate the therapeutic benefits of these synergistic combinations.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Rifampin? [synapse.patsnap.com]

- 3. Rifampin Combination Therapy for Nonmycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergy with Rifampin and Kanamycin Enhances Potency, Kill Kinetics, and Selectivity of De Novo-Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship of In Vitro Synergy and Treatment Outcome with Daptomycin plus Rifampin in Patients with Invasive Methicillin-Resistant Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adjunctive Rifampin Is Crucial to Optimizing Daptomycin Efficacy against Rabbit Prosthetic Joint Infection Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of Daptomycin Alone and in Combination with Rifampin and Gentamicin against Staphylococcus aureus Assessed by Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Should daptomycin-rifampin combinations for MSSA/MRSA isolates be avoided because of antagonism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergistic Effect of Colistin and Rifampin Against Multidrug Resistant Acinetobacter baumannii: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Colistin Enhances Rifampicin’s Antimicrobial Action in Colistin-Resistant Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Colistin vs. the combination of colistin and rifampicin for the treatment of carbapenem-resistant Acinetobacter baumannii ventilator-associated pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of rifampicin combination-regimens against multi-drug resistant strains in North India - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Combination of Rifampin plus Moxifloxacin Is Synergistic for Suppression of Resistance but Antagonistic for Cell Kill of Mycobacterium tuberculosis as Determined in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journals.asm.org [journals.asm.org]

- 21. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Encapsulation of Rifamycin Sodium in Drug Delivery Systems

Introduction

Rifamycin Sodium, a key antibiotic in the rifamycin family, is a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis.[1] Despite its potent bactericidal activity, its clinical efficacy can be hampered by poor solubility, low bioavailability, and the potential for dose-dependent toxicity.[2][3] Encapsulating this compound within advanced drug delivery systems (DDS) offers a promising strategy to overcome these limitations. These systems can enhance drug stability, provide sustained and controlled release, improve bioavailability, and enable targeted delivery to infection sites, such as alveolar macrophages where mycobacteria reside.[4][5] This document provides detailed application notes and experimental protocols for several common techniques used to encapsulate this compound, intended for researchers and professionals in drug development.

Solid Lipid Nanoparticles (SLNs)

Application Notes

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature. They are an attractive platform for encapsulating lipophilic drugs like Rifamycin due to their high stability, biocompatibility, and ability to provide sustained drug release.[6][7] SLNs can protect the encapsulated drug from chemical degradation, improve its oral bioavailability by preventing degradation in the acidic stomach environment, and can be surface-modified for targeted delivery.[2][4] For instance, mannose-modified SLNs have been used to target the mannose receptors expressed on the surface of infected macrophages, thereby increasing drug delivery efficiency.[4] Techniques such as high-pressure homogenization and microemulsion are commonly employed for their preparation.[2][8]

Data Presentation: this compound-Loaded SLNs

| Formulation | Lipid Matrix | Stabilizer/Surfactant | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| RIF-SLNs | Cetyl Palmitate | Poloxamer 188 | < 500 | > 80% | - | [8] |

| RIF-SLNs | N/A | Poloxamer 188 | 456 ± 11 | 84.12 ± 2.78 | 15.68 ± 1.52 | [2] |

| Man-RIF SLNs | N/A | N/A | 217.3 ± 5.4 | - | - | [4] |

Experimental Protocol: High-Pressure Homogenization

This protocol is based on the methodology for developing Rifamycin-loaded SLNs using a high-pressure homogenization technique.[2]

Materials:

-

This compound

-

Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)

-

Surfactant/Emulsifier (e.g., Poloxamer 188, Tween® 80)

-

Purified Water

-

High-Shear Homogenizer (e.g., Ultra-Turrax)

-

High-Pressure Homogenizer (HPH)

-

Particle Size Analyzer

-

Spectrophotometer or HPLC system

Procedure:

-

Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point.

-

Drug Incorporation: Disperse the accurately weighed this compound into the molten lipid phase under continuous stirring until a clear solution or homogenous dispersion is formed.

-

Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.

-

High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Homogenize the emulsion for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).

-

Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming the solid lipid nanoparticles.

-

Purification (Optional): To remove excess surfactant and un-encapsulated drug, the SLN dispersion can be centrifuged or dialyzed.

-

Characterization:

-

Particle Size and Zeta Potential: Analyze using a dynamic light scattering (DLS) instrument.

-

Encapsulation Efficiency (EE%) and Drug Loading (DL%): Separate the SLNs from the aqueous phase by ultracentrifugation. Measure the amount of free drug in the supernatant using UV-Vis spectrophotometry or HPLC. Calculate EE% and DL% using the following formulas:

-

EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

-

-

Visualization: SLN Preparation Workflow

Caption: Workflow for preparing Rifamycin-loaded SLNs via high-pressure homogenization.

Polymeric Nanoparticles (PLGA)

Application Notes

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles to encapsulate drugs like Rifampicin.[9] The solvent evaporation method is a common technique for preparing PLGA nanoparticles, resulting in particles with high drug loading and low polydispersity.[9] These nanoparticles can be formulated into dry powders for aerosol delivery, making them suitable for treating pulmonary tuberculosis by targeting the primary site of infection.[9][10] This approach allows for sustained drug release directly in the lungs, potentially reducing dosing frequency and systemic side effects.[9][11]

Data Presentation: Rifamycin-Loaded Polymeric Nanoparticles

| Formulation | Polymer | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| RIF-PLGA NP | PLGA | ~200-300 | High (not specified) | High (not specified) | [9] |

| RIF-Chitosan NP | Chitosan | 221.9 | 44.17 ± 1.98 | 42.96 ± 2.91 | [12] |

Experimental Protocol: Solvent Evaporation Method

This protocol is adapted from the methodology for preparing Rifampicin-loaded PLGA nanoparticles.[9]

Materials:

-

This compound

-

PLGA (Poly(lactic-co-glycolic acid))

-

Dichloromethane (DCM) or other suitable organic solvent

-

Polyvinyl alcohol (PVA)

-

Purified Water

-

Sonicator (probe type)

-

Magnetic Stirrer

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in an organic solvent (e.g., DCM). Stir until all components are fully dissolved.

-

Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 1% PVA.

-

Emulsification: Add a small volume of the organic phase to a larger volume of the aqueous PVA solution. Immediately emulsify the mixture using a high-energy probe sonicator. This creates an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Transfer the resulting emulsion into a larger volume of a dilute (e.g., 0.1%) PVA solution. Stir this mixture overnight at room temperature on a magnetic stirrer to allow the organic solvent (DCM) to evaporate completely.

-

Nanoparticle Collection: As the solvent evaporates, the PLGA will precipitate, entrapping the drug and forming solid nanoparticles.

-

Washing and Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). To remove excess PVA and un-encapsulated drug, wash the nanoparticle pellet by resuspending it in purified water and centrifuging again. Repeat this washing step 2-3 times.

-

Lyophilization (Optional): For long-term storage or to create a dry powder for inhalation, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose, mannitol) should be added before freezing.

-

Characterization: Perform analyses for particle size, zeta potential, encapsulation efficiency, and drug loading as described in the SLN protocol.

Visualization: PLGA Nanoparticle Preparation Workflow

Caption: Workflow for preparing RIF-PLGA nanoparticles by solvent evaporation.

Liposomes

Application Notes

Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs.[13] For the hydrophobic Rifamycin, the drug is typically located within the acyl chains of the phospholipid bilayer.[14] The thin-film hydration method is a standard technique for preparing liposomes.[13][15] Encapsulating Rifamycin in liposomes can increase its stability, and when formulated as a dry powder for inhalation using cryoprotectants like mannitol, it provides an effective means for respiratory tract delivery.[14][16] Liposomal formulations have been shown to be non-toxic to respiratory cells and can reduce the minimum inhibitory concentration (MIC) of the drug against mycobacteria.[16]

Data Presentation: Rifamycin-Loaded Liposomes

| Formulation | Lipid Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Preparation Method | Reference |

| RIF-Liposomes | SPC:CH (10:10 mM) | 200-300 | ~50 | Chloroform Film | [14] |

| RIF-Liposomes | Soya Lecithin:Cholesterol | >1000 | 50-80 | Solvent Injection | [17] |

| RIF-Liposomes | HSPC:DPPG | ~150-170 | ~30-35 | Thin-Film Hydration | [13] |

(SPC: Soybean L-α-phosphatidylcholine; CH: Cholesterol; HSPC: Hydrogenated Soy Phosphatidylcholine; DPPG: 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol))

Experimental Protocol: Thin-Film Hydration Method

This protocol is based on the thin-film hydration method used for preparing Rifamycin-loaded liposomes.[13][15]

Materials:

-

This compound

-

Phospholipids (e.g., HSPC, DPPG, Soya Lecithin)

-

Cholesterol (CH)

-

Organic Solvent (e.g., Chloroform, Methanol, or a mixture)

-

Aqueous Buffer (e.g., Phosphate Buffered Saline pH 7.4, HEPES)

-

Rotary Evaporator

-

Bath Sonicator or Extruder

-

Round-bottom flask

Procedure:

-

Lipid Dissolution: Dissolve the lipids (e.g., HSPC and Cholesterol) and this compound in a suitable organic solvent in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask. Ensure all solvent is removed by keeping the flask under vacuum for at least 1-2 hours after the film appears dry.

-

Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. Agitate the flask by gentle rotation (without vortexing) at a temperature above the lipid phase transition temperature (Tc). This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

-

Size Reduction (Sonication/Extrusion): To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles, SUVs), the MLV suspension must be downsized.

-

Sonication: Submerge the flask in a bath sonicator and sonicate for 15-30 minutes.

-

Extrusion (Recommended): Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a lipid extruder. This method provides better control over the final vesicle size and distribution.

-

-

Purification: Remove the un-encapsulated drug by dialysis against the hydration buffer or by size exclusion chromatography (e.g., using a Sephadex G-75 column).

-

Characterization: Analyze the final liposomal suspension for particle size, zeta potential, and encapsulation efficiency as described previously.

Visualization: Liposome Preparation Workflow

Caption: Workflow for preparing Rifamycin-liposomes via thin-film hydration.

Polymeric Microparticles (Alginate)

Application Notes

Biodegradable polymers like sodium alginate can be used to form microparticles for the controlled release of drugs.[18][19] The ionotropic gelation method is a simple and feasible technique that involves the cross-linking of an anionic polymer (alginate) with a cationic component (e.g., calcium chloride).[18] This process forms beads or microcapsules that entrap the drug. The release of Rifamycin from these alginate-based systems is pH-dependent, with minimal release in acidic conditions (like the stomach) and increased release in neutral pH environments (like the intestine).[18] This property makes them suitable for oral controlled-release formulations. The drug release is often diffusion-controlled and can be extended over several hours.[19]

Data Presentation: Rifamycin-Loaded Alginate Microparticles

| Formulation | Polymer(s) | Cross-linker | Encapsulation Efficiency (%) | Particle Size (µm) | Reference |

| Alginate Beads | Sodium Alginate, PVA, PVP | CaCl₂ | ~60-85 | - | [18] |

| Microcapsules | Sodium Alginate, Carbopol 974P | CaCl₂ | 75-89 | 440-500 | [19] |

Experimental Protocol: Ionotropic Gelation Method

This protocol is adapted from the emulsification-ionic gelation method for preparing Rifampicin microcapsules.[18][19]

Materials:

-

This compound

-

Sodium Alginate

-

Calcium Chloride (CaCl₂)

-

Optional co-polymers/additives (e.g., Carbopol 974P, PVA, PVP)

-

Purified Water

-

Magnetic Stirrer

Procedure:

-

Polymer Solution Preparation: Prepare a homogenous polymer solution by dissolving sodium alginate (and any co-polymers like Carbopol) in purified water. This may require overnight soaking or stirring.

-

Drug Dispersion: Disperse the accurately weighed this compound into the polymer solution and mix uniformly with a stirrer.

-

Cross-linking Solution: Prepare the cross-linking solution by dissolving calcium chloride in purified water (e.g., 2% w/v).

-

Microparticle Formation: Add the drug-polymer dispersion dropwise into the calcium chloride solution using a syringe. Maintain constant, gentle stirring of the CaCl₂ solution.

-